
15-Fluoropregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Fluoropregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H29FO2 and a molecular weight of 332.4522 g/mol . This compound is characterized by the presence of a fluorine atom at the 15th position of the pregnane skeleton, which significantly influences its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15-Fluoropregn-4-ene-3,20-dione typically involves the fluorination of a suitable pregnane derivative. One common method is the fluorination of pregnenolone or its derivatives using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 15-Fluoropregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound-17-carboxylic acid, while reduction could produce 15-fluoropregn-4-ene-3,20-diol .
Applications De Recherche Scientifique
15-Fluoropregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated steroids and as a model compound in studying fluorination reactions.
Biology: The compound is utilized in research on steroid hormone receptors and their interactions with fluorinated ligands.
Mécanisme D'action
The mechanism of action of 15-Fluoropregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The fluorine atom at the 15th position enhances the compound’s binding affinity to these receptors, leading to altered gene expression and modulation of various physiological processes. The compound can influence pathways involved in inflammation, metabolism, and cell proliferation .
Comparaison Avec Des Composés Similaires
- 6alpha-Fluoropregn-4-ene-3,20-dione
- 9-Bromo-11-fluoropregn-4-ene-3,20-dione
- 4,4-Difluoropregn-5-ene-3,20-dione
Comparison: Compared to other fluorinated pregnane derivatives, 15-Fluoropregn-4-ene-3,20-dione is unique due to the specific position of the fluorine atom, which significantly affects its chemical reactivity and biological activity. For instance, 6alpha-Fluoropregn-4-ene-3,20-dione has a fluorine atom at the 6th position, leading to different receptor binding properties and metabolic pathways .
Propriétés
Numéro CAS |
800-00-0 |
|---|---|
Formule moléculaire |
C21H29FO2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
17-acetyl-15-fluoro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12(23)17-11-18(22)19-15-5-4-13-10-14(24)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19H,4-9,11H2,1-3H3 |
Clé InChI |
KAWQTQXJOMANFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



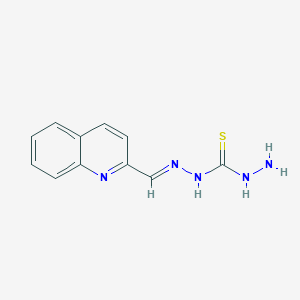
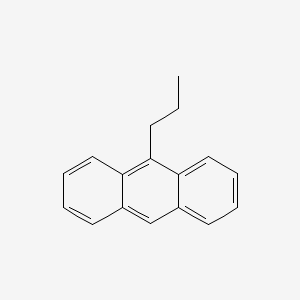

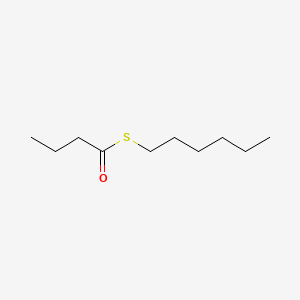
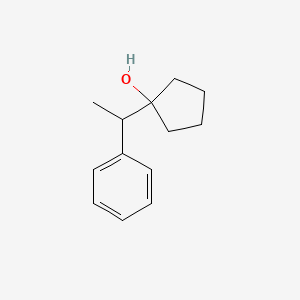
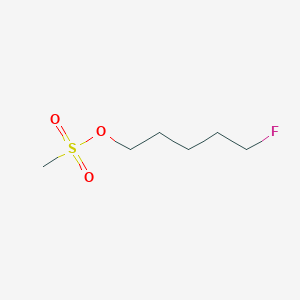

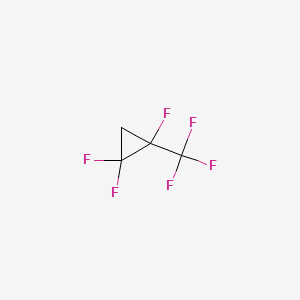

![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
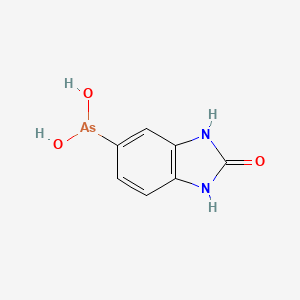
![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)

